

A Comparative Guide to the Cross-Species Pharmacokinetics of Lenvatinib

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profile of Lenvatinib, a multi-targeted tyrosine kinase inhibitor, across various preclinical species and humans. The data presented is intended to support researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of Lenvatinib, aiding in the design and interpretation of non-clinical and clinical studies.

Executive Summary

Lenvatinib exhibits generally consistent pharmacokinetic properties across different species, with good oral bioavailability and a predictable dose-exposure relationship. This multi-kinase inhibitor targets several signaling pathways involved in tumor growth and angiogenesis, including VEGFR, FGFR, PDGFR, KIT, and RET.[1][2] Understanding its behavior in preclinical models is crucial for translating non-clinical findings to the clinical setting.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Lenvatinib following oral administration in various species.

Table 1: Pharmacokinetic Parameters of Lenvatinib in Preclinical Species



Species	Dose (mg/kg)	Cmax (ng/mL)	Tmax (hr)	AUC (ng·hr/mL)	Half-life (hr)	Oral Bioavaila bility (%)
Mouse	3	1,180	0.5	3,410	2.6	64.4[3]
10	4,210	0.5	14,800	3.1		
30	12,500	1.0	56,900	4.1		
Rat	3	897	1.0	4,460	4.5	68.7[3]
10	2,800	2.0	18,300	5.2		
30	8,340	2.0	69,100	6.0	_	
Dog	3	648	2.0	6,050	8.0	70.4[3]
Monkey	3	1,040	2.0	8,910	7.9	78.4[3]

Table 2: Pharmacokinetic Parameters of Lenvatinib in Humans

Dose	Cmax (ng/mL)	Tmax (hr)	AUC (ng·hr/mL)	Half-life (hr)
24 mg (daily)	210 - 520	1 - 4[3][4]	1610 - 6960	~28[3][4]

Experimental Protocols

The data presented in this guide is based on standard preclinical pharmacokinetic studies. Below are generalized methodologies employed in these key experiments.

Animal Pharmacokinetic Studies

- Animal Models: Studies were conducted in mice (e.g., BALB/c), rats (e.g., Sprague-Dawley), beagle dogs, and cynomolgus monkeys.[5] Animals were typically fasted overnight before drug administration.
- Drug Administration: Lenvatinib was administered orally via gavage as a suspension.[5][6][7] For intravenous administration, the drug was typically given as a solution via a suitable vein

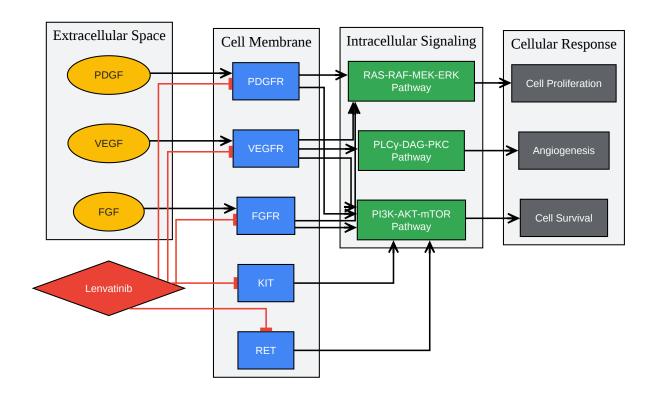


(e.g., tail vein in rodents, cephalic vein in dogs and monkeys).[5]

- Sample Collection: Blood samples were collected serially at predetermined time points postdosing from appropriate sites (e.g., tail vein, orbital sinus, or jugular vein in rodents; cephalic or femoral vein in larger animals).[5][6] Plasma was separated by centrifugation and stored frozen until analysis.
- Bioanalytical Method: Plasma concentrations of Lenvatinib were determined using validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) or HPLC with ultraviolet detection methods.[8][9][10][11] These methods offer high sensitivity and specificity for quantifying the parent drug.

Signaling Pathway and Experimental Workflow

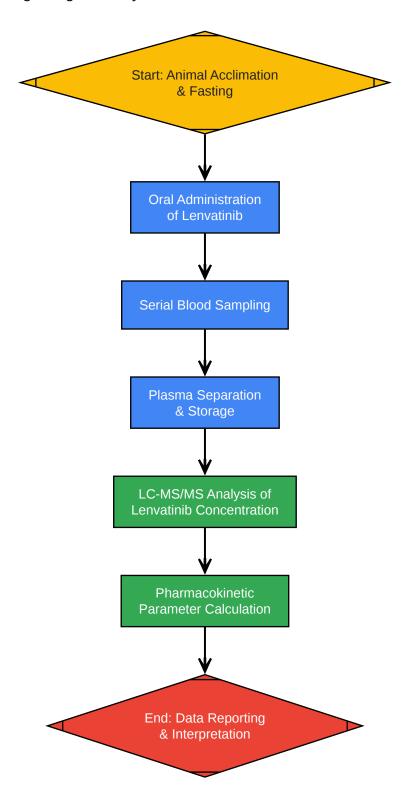
The following diagrams illustrate the key signaling pathways targeted by Lenvatinib and a typical experimental workflow for a preclinical pharmacokinetic study.





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Caption: Lenvatinib Signaling Pathway Inhibition.



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Caption: Preclinical Pharmacokinetic Study Workflow.

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